molecular formula C20H18O5 B1681270 Terphenyllin CAS No. 52452-60-5

Terphenyllin

Cat. No. B1681270
CAS RN: 52452-60-5
M. Wt: 338.4 g/mol
InChI Key: YNEMPXKRLPZFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terphenyllin is a naturally abundant p-terphenyl metabolite isolated from the coral-derived fungus Aspergillus candidus . It has significant α-glucosidase inhibitory activity . It is a flavonoid metabolite that has antibacterial and cytotoxic properties . It is active against methicillin-resistant S. aureus (MRSA-1), MRSA-2, and V. vulnificus .


Synthesis Analysis

The chemical synthesis of p-terphenyls, which includes terphenyllin, has been extensively studied. The most common methods used are coupled reactions and cyclization reactions .


Molecular Structure Analysis

Terphenyllin is an aromatic compound consisting of a central benzene ring substituted with two phenyl groups . The central ring of p-terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols . Its molecular weight is 338.35 .


Chemical Reactions Analysis

Terphenyllin usually possesses an aromatic or a para quinone function in the central ring modified by different oxygen functions . Lateral benzene rings are usually modified by hydroxy groups, methoxy groups, and isoprenyl or O-isoprenyl groups .


Physical And Chemical Properties Analysis

Terphenyllin has a molecular weight of 338.35 . It is a solid substance with a white to off-white color .

Scientific Research Applications

  • Cancer Research and Treatment Terphenyllin has shown promise in cancer research, particularly in gastric and pancreatic cancers. Studies have identified its potential in inhibiting the STAT3 signaling pathway, which is crucial for the growth and metastasis of these cancers. For instance, terphenyllin inhibited the growth, proliferation, and metastasis of gastric cancer cells and showed significant anticancer efficacy both in vitro and in vivo without notable toxicity (Yu et al., 2022). Similarly, it was effective against pancreatic cancer, suppressing tumor growth and preventing metastasis in mouse models (Jia Zhang et al., 2020).

  • Enzyme Inhibition and Metabolic Disorders Terphenyllin and its derivatives have been found to exhibit significant α-glucosidase inhibitory activity, suggesting potential applications in treating metabolic disorders like diabetes. Some derivatives showed more potent activity than established α-glucosidase inhibitors, indicating their potential as therapeutic leads (Xue-Qing Zhang et al., 2018).

  • Cytotoxic Activities for Cancer Treatment Terphenyllin derivatives have shown potent cytotoxic activities against various cancer cell lines, including lung adenocarcinoma, cervical carcinoma, and hepatocellular liver carcinoma. These findings suggest their potential as candidates for cancer therapy (Waqas Haider et al., 2020).

  • Antibacterial and Antioxidant Properties Certain terphenyllin compounds have demonstrated notable antibacterial and antioxidant properties. For example, some isolated compounds showed significant inhibition of bacterial growth and demonstrated superior antioxidative effects compared to traditional antioxidants (G. Yen et al., 2001).

  • Phosphodiesterase Inhibitors for Neurological Diseases Terphenyllin derivatives have been identified as potential inhibitors of phosphodiesterase type 4 (PDE4), which is a target for treating inflammatory, respiratory, and neurological diseases. This suggests their application in developing treatments for these conditions (Zhikai Guo et al., 2022).

  • Potential in Treating Neurodegenerative Diseases Synthetic terphenyl derivatives have been shown to possess neuroprotective and antiapoptotic activities, making them candidates for treating neurodegenerative and ischemic diseases (D. Simoni et al., 2005).

  • Synthetic Advances for Diverse Applications Advances in the synthesis of terphenyl derivatives have expanded their potential applications in various fields, including as immunosuppressants, antioxidants, and liquid crystal materials (W. Shi et al., 2015).

properties

IUPAC Name

2,5-bis(4-hydroxyphenyl)-3,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-24-17-11-16(12-3-7-14(21)8-4-12)20(25-2)19(23)18(17)13-5-9-15(22)10-6-13/h3-11,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEMPXKRLPZFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C2=CC=C(C=C2)O)OC)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200452
Record name Terphenyllin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terphenyllin

CAS RN

52452-60-5
Record name Terphenyllin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52452-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terphenyllin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052452605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terphenyllin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Terphenyllin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERPHENYLLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSR23Q1DOZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terphenyllin
Reactant of Route 2
Reactant of Route 2
Terphenyllin
Reactant of Route 3
Reactant of Route 3
Terphenyllin
Reactant of Route 4
Reactant of Route 4
Terphenyllin
Reactant of Route 5
Terphenyllin
Reactant of Route 6
Terphenyllin

Citations

For This Compound
264
Citations
JK Liu - Chemical Reviews, 2006 - ACS Publications
… No such activity was found for terphenyllin (106), 3-hydroxyterphenyllin (107), 3,3‘ ‘-… 116 3,3‘ ‘-dihydroxy-6-demethyl-terphenyllin C 19 H 16 O 7 Penicillium raistrickii 71 …
Number of citations: 373 pubs.acs.org
W Haider, WF Xu, M Liu, YW Wu, YF Tang… - Chemistry & …, 2020 - Wiley Online Library
A small library of 120 compounds was established with seventy new alkylated derivatives of the natural product terphenyllin, together with 45 previous reported derivatives and four …
Number of citations: 3 onlinelibrary.wiley.com
T Shan, Y Wang, S Wang, Y Xie, Z Cui, C Wu, J Sun… - PeerJ, 2020 - peerj.com
A new p-terphenyl derivative 4 ″-deoxy-2′-methoxyterphenyllin (1), along with six known p-terphenyl derivatives (2–7), a known flavonoid derivative dechlorochlorflavonin (8) and a …
Number of citations: 14 peerj.com
J Zhang, W Wang, Y Zhou, J Yang, J Xu, Z Xu… - Frontiers in …, 2020 - frontiersin.org
… In summary, terphenyllin suppressed the PC … of terphenyllin and its underlying mechanisms of action in vitro and in vivo. Our results demonstrate the therapeutic potential of terphenyllin …
Number of citations: 21 www.frontiersin.org
R Marchelli, LC Vining - The Journal of Antibiotics, 1975 - jstage.jst.go.jp
… allowed the remaining C6H8O3 portion of terphenyllin … cultures for the production of terphenyllin. Production cultures were … Terphenyllin was collected, as a colorless zone following …
Number of citations: 48 www.jstage.jst.go.jp
XZ Cao, BQ Zhang, CF Wang, JN Yin, W Haider… - Marine Drugs, 2023 - mdpi.com
With the emergence of drug resistance and the consequential high morbidity and mortality rates, there is an urgent need to screen and identify new agents for the effective treatment of …
Number of citations: 8 www.mdpi.com
XQ Zhang, XF Mou, N Mao, JJ Hao, M Liu… - European Journal of …, 2018 - Elsevier
Terphenyllin (1), a naturally abundant p-terphenyl metabolite, was isolated from the coral derived fungus Aspergillus candidus together with four natural analogues 2–5. To evaluate …
Number of citations: 31 www.sciencedirect.com
D Yu, S Qi, X Guan, W Yu, X Yu, M Cai, Q Li… - Frontiers in …, 2022 - frontiersin.org
… (D,E) MKN1 and BGC823 cells were treated with terphenyllin at the … of terphenyllin in vitro and in vivo and its potential mechanism of action. Our results prove the potential of terphenyllin …
Number of citations: 9 www.frontiersin.org
C Bailly - Bioorganic & Medicinal Chemistry, 2022 - Elsevier
… They are also commonly found in nature, usually in the form of phenol derivatives such as terferol and terphenyllin, or in the form of p-benzoquinone derivatives such as polyporic acid (…
Number of citations: 4 www.sciencedirect.com
G Zhou, T Zhu, Q Che, G Zhang, D Li - Marine Life Science & Technology, 2022 - Springer
p-Terphenyls are aromatic compounds consisting of a central benzene ring substituted with two phenyl groups, and they are mainly isolated from terrestrial and marine organisms. The …
Number of citations: 5 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.